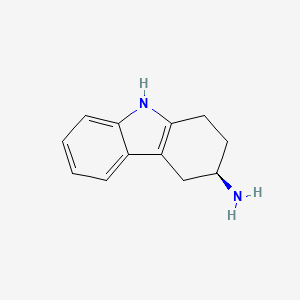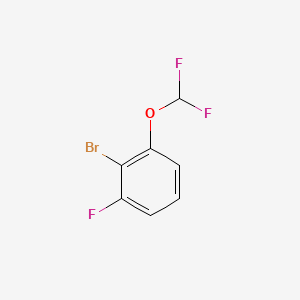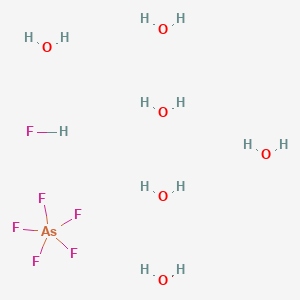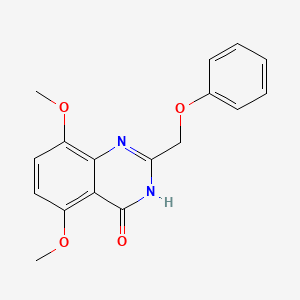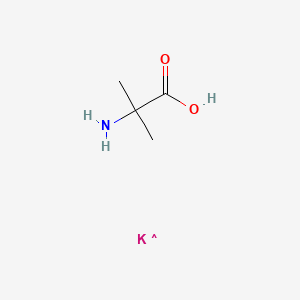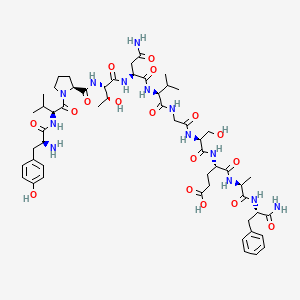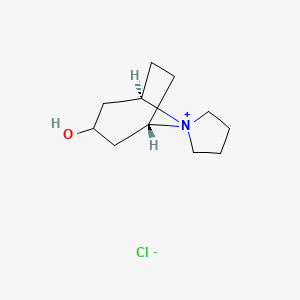![molecular formula C5O6 B569644 FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE CAS No. 122083-08-3](/img/structure/B569644.png)
FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE is an organic compound with the molecular formula C5O6. It is a heterocyclic compound containing a furan ring fused with a dioxole ring, and it is characterized by three carbonyl groups. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE typically involves the reaction of phosgene (COCl2) with dihydroxyfumaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
COCl2+C4H4O6→C5O6+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s carbonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A similar compound with a benzene ring fused to a dioxole ring.
4-Fluorobenzo[d][1,3]dioxole: A fluorinated derivative of benzodioxole.
Uniqueness
FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE is unique due to its three carbonyl groups and the specific arrangement of its heterocyclic rings. This structure imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
122083-08-3 |
|---|---|
Molecular Formula |
C5O6 |
Molecular Weight |
156.049 |
IUPAC Name |
furo[3,4-d][1,3]dioxole-2,4,6-trione |
InChI |
InChI=1S/C5O6/c6-3-1-2(4(7)11-3)10-5(8)9-1 |
InChI Key |
FZPGRYNZFKHGFX-UHFFFAOYSA-N |
SMILES |
C12=C(C(=O)OC1=O)OC(=O)O2 |
Synonyms |
Furo[3,4-d]-1,3-dioxole-2,4,6-trione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


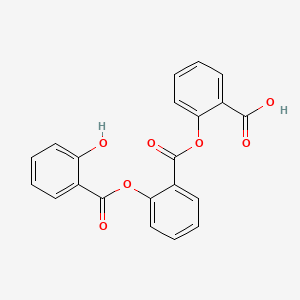
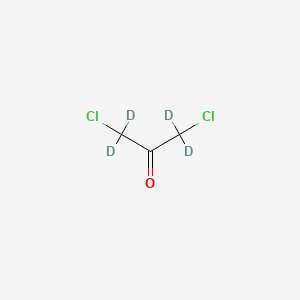
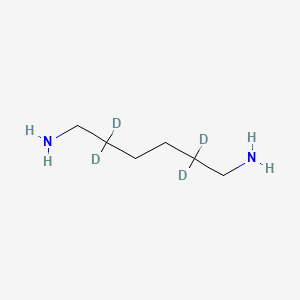
![L-threo-3-Hexulosonic acid, 2-[[2-[(1-carboxy-2-phenylethyl)amino]-2-oxoethyl]imino]-2-deoxy-, -g](/img/new.no-structure.jpg)
